Potassium (E)-trifluoro(3-isopropylstyryl)borate Potassium (E)-trifluoro(3-isopropylstyryl)borate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576868
InChI: InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+;
SMILES: [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]
Molecular Formula: C11H13BF3K
Molecular Weight: 252.13 g/mol

Potassium (E)-trifluoro(3-isopropylstyryl)borate

CAS No.:

Cat. No.: VC13576868

Molecular Formula: C11H13BF3K

Molecular Weight: 252.13 g/mol

* For research use only. Not for human or veterinary use.

Potassium (E)-trifluoro(3-isopropylstyryl)borate -

Specification

Molecular Formula C11H13BF3K
Molecular Weight 252.13 g/mol
IUPAC Name potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide
Standard InChI InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+;
Standard InChI Key DFKBHJGDLHYUMQ-UHDJGPCESA-N
Isomeric SMILES [B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]
SMILES [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]

Introduction

Structural and Chemical Properties

Molecular Architecture

Potassium (E)-trifluoro(3-isopropylstyryl)borate features a borate anion complexed with a potassium cation. The boron center is bonded to three fluorine atoms and a styryl group substituted with an isopropyl moiety at the meta position. The (E)-stereochemistry of the styryl fragment ensures spatial orientation that optimizes reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC11H13BF3K\text{C}_{11}\text{H}_{13}\text{BF}_3\text{K}
Molecular Weight252.13 g/mol
IUPAC Namepotassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide
InChIInChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+;
SMILESB-(F)(F)F.[K+]

The computed properties, including a rotatable bond count of 2 and a hydrogen bond acceptor count of 4, underscore its conformational flexibility and polarity .

Synthesis Methods

The compound is synthesized via transmetallation or hydroboration reactions. A common route involves the reaction of 3-isopropylstyryl magnesium bromide with boron trifluoride etherate, followed by potassium bifluoride treatment to yield the trifluoroborate salt . Alternative methodologies leverage palladium-catalyzed borylation of styrenyl halides, as exemplified by Molander’s protocols for potassium trifluoroborate synthesis .

Critical Reaction Steps:

  • Grignard Formation:
    3-Isopropylstyryl bromide+Mg3-Isopropylstyryl MgBr\text{3-Isopropylstyryl bromide} + \text{Mg} \rightarrow \text{3-Isopropylstyryl MgBr}

  • Boron Trifluoride Quenching:
    3-Isopropylstyryl MgBr+BF3OEt23-IsopropylstyrylBF3\text{3-Isopropylstyryl MgBr} + \text{BF}_3\text{OEt}_2 \rightarrow \text{3-IsopropylstyrylBF}_3^-

  • Potassium Salt Precipitation:
    3-IsopropylstyrylBF3+KHF2K[(E)3-IsopropylstyrylBF3]\text{3-IsopropylstyrylBF}_3^- + \text{KHF}_2 \rightarrow \text{K}[(\text{E})-\text{3-IsopropylstyrylBF}_3]

This pathway achieves yields exceeding 70% with high stereochemical fidelity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. The trifluoroborate group stabilizes the boronate intermediate, enabling reactions under mild conditions (room temperature, aqueous bases) . For example, coupling with 4-bromotoluene in the presence of Pd(PPh3_3)4_4 produces 4-methylbiphenyl in 85% yield .

Mechanistic Insight:

  • Oxidative Addition:
    Pd0+Ar-XPdII(Ar)(X)\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X})

  • Transmetallation:
    PdII(Ar)(X)+K[(E)StyrylBF3]PdII(Ar)(Styryl)+KX+BF3\text{Pd}^{II}(\text{Ar})(\text{X}) + \text{K}[(\text{E})-\text{StyrylBF}_3] \rightarrow \text{Pd}^{II}(\text{Ar})(\text{Styryl}) + \text{KX} + \text{BF}_3

  • Reductive Elimination:
    PdII(Ar)(Styryl)Ar-Styryl+Pd0\text{Pd}^{II}(\text{Ar})(\text{Styryl}) \rightarrow \text{Ar-Styryl} + \text{Pd}^0

Alkene Functionalization

The styryl borate participates in hydroalkylation and cyclopropanation reactions. Copper-mediated additions to α,β-unsaturated carbonyls yield γ,δ-unsaturated ketones, leveraging the borate’s resistance to protodeboronation .

Precautionary MeasureImplementation
Personal ProtectionGloves, goggles, respirators
VentilationUse in fume hoods
StorageCool, dry environment; inert gas

Disposal Considerations

Residual borate must be neutralized with aqueous hydrogen peroxide prior to disposal to prevent environmental release of fluorinated byproducts .

Comparative Analysis with Related Borates

Potassium 1-Naphthyltrifluoroborate

Featured in OrgSyn procedures, this compound demonstrates superior reactivity in naphthyl couplings but suffers from lower solubility in polar solvents .

Recent Advances and Future Directions

Material Science Applications

Recent studies explore the compound’s use in polymer-stabilized liquid crystals and conductive organoboron frameworks. Its rigid styryl backbone enhances mesomorphic stability in liquid crystalline phases .

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral ligands to induce enantioselectivity in borate-mediated couplings, enabling access to chiral biaryls for pharmaceutical applications .

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